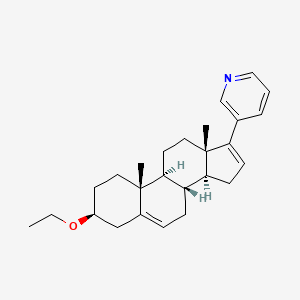

Abiraterone ethyl ether

Description

Contextual Overview of Abiraterone (B193195) as a Steroidal Framework

Abiraterone is a synthetic steroidal compound built upon the androstane (B1237026) framework. wikipedia.org Its fundamental structure is a cyclopenta[a]hydrophenanthrene ring system, characteristic of steroids, making it a derivative of the endogenous androstane pheromone androstadienol (androsta-5,16-dien-3β-ol). wikipedia.orggoogle.com Specifically, Abiraterone is defined chemically as androsta-5,16-dien-3β-ol substituted at the C17 position with a 3-pyridyl group. nih.gov This unique addition of a heteroaromatic pyridine (B92270) ring at the C17 position is a key feature of the Abiraterone chemical space. mdpi.com

The scientific significance of the Abiraterone framework lies in its potent and selective inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1). nih.govchemicalbook.com This enzyme is critical in the biosynthesis of androgens. acs.org Abiraterone's ability to inhibit CYP17A1 positions it and its derivatives as important subjects of biochemical and medicinal chemistry research. carlroth.com The core structure of Abiraterone serves as a scaffold for the development of other steroidal derivatives, which are explored for their potential biological activities. mdpi.comnih.gov

Table 1: Chemical Properties of Abiraterone

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3S,8R,9S,10R,13S,14S)-17-(pyridin-3-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | nih.gov |

| Molecular Formula | C24H31NO | nih.gov |

| Molecular Weight | 349.52 g/mol | synzeal.com |

| Structure | A 3β-sterol with a 3-pyridyl group at position 17 of the androsta-5,16-dien-3β-ol framework. | nih.gov |

Chemical Relationship of Abiraterone Ethyl Ether to Abiraterone and its Acetate (B1210297) Ester

This compound is a close chemical derivative of Abiraterone and its well-known prodrug, Abiraterone acetate. The primary structural difference among these three compounds lies in the functional group attached to the 3β-position of the steroid's A-ring.

Abiraterone is the parent compound and features a hydroxyl (-OH) group at the 3β-position. nih.gov This alcohol functional group is the point of modification for creating its derivatives.

Abiraterone Acetate is the acetate ester of Abiraterone. wikipedia.org It is synthesized by the esterification of Abiraterone's 3β-hydroxyl group with an acetyl group, resulting in a 3β-acetoxy moiety (-OCOCH3). tga.gov.augoogle.com This modification creates a prodrug form, which is converted in vivo back to the active metabolite, Abiraterone, through esterase-mediated hydrolysis. wikipedia.orgmdpi.comtga.gov.au The acetate form was developed to enhance stability and oral bioavailability. nih.govmdpi.com

This compound is an ether derivative of Abiraterone. In this compound, the hydrogen atom of the 3β-hydroxyl group is replaced by an ethyl group, forming an ethoxy (-OCH2CH3) functional group at this position. synzeal.comsimsonpharma.com It is chemically known as 3β-Ethoxy-17-(pyridin-3-yl)androsta-5,16-diene. synzeal.com In the context of pharmaceutical manufacturing, this compound is recognized as an impurity associated with Abiraterone acetate. nih.gov

The direct structural lineage from the parent alcohol (Abiraterone) to its ester (Abiraterone acetate) and ether (this compound) derivatives highlights the focused chemical modifications made at the 3β-position of the steroidal scaffold.

Table 2: Comparative Data of Abiraterone and its Derivatives

| Compound | Key Functional Group (3β-Position) | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Abiraterone | Hydroxyl (-OH) | C24H31NO | 349.52 synzeal.com |

| Abiraterone Acetate | Acetoxy (-OCOCH3) | C26H33NO2 | 391.55 wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C₂₆H₃₅NO |

|---|---|

Molecular Weight |

377.56 |

Synonyms |

3-((3S,8R,9S,10R,13S,14S)-3-ethoxy-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine |

Origin of Product |

United States |

Chemical Synthesis and Formation of Abiraterone Ethyl Ether

Elucidation of Synthetic Routes Yielding Abiraterone (B193195) Ethyl Ether as a Side Product

The final step in many syntheses of Abiraterone Acetate (B1210297) involves the acetylation of the 3β-hydroxyl group of Abiraterone. This esterification is typically carried out using an acetylating agent in the presence of a suitable solvent and sometimes a catalyst. It is within this step that the conditions become ripe for the formation of ether impurities.

While the name "Abiraterone Ethyl Ether" might suggest the direct involvement of diethyl ether, the more probable source of the ethyl group is from residual ethanol (B145695) present as an impurity in solvents or from the use of ethanol itself as a reaction or purification solvent. google.com In the context of esterification, which is often acid-catalyzed, alcohols can compete with the intended carboxylic acid (or its derivative) as a nucleophile.

If ethanol is present in the reaction mixture during the acid-catalyzed acetylation of Abiraterone, it can act as a nucleophile and attack the protonated 3β-hydroxyl group of the steroid. This leads to an etherification reaction, forming this compound as a byproduct alongside the desired Abiraterone Acetate. Solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and ethyl acetate are commonly used in steroid synthesis. researchgate.netnih.govgoogle.com The purity of these solvents is paramount, as contamination with ethanol can directly lead to the formation of the ethyl ether impurity.

Several reaction conditions can influence the rate and extent of this compound formation. These factors are often interconnected and must be carefully controlled to minimize this side reaction.

Acid Catalysis : The esterification of alcohols is frequently accelerated by the presence of an acid catalyst. nih.govnih.gov However, this same catalyst can also promote the dehydration of the steroid's hydroxyl group to form a carbocation intermediate, which is then susceptible to nucleophilic attack by any alcohol present, including ethanol.

Temperature : Higher reaction temperatures generally increase the rates of both the desired esterification and the undesired etherification. Optimizing the temperature is a critical step to favor the formation of Abiraterone Acetate over the ethyl ether byproduct.

Reaction Time : Prolonged reaction times can lead to an increase in the formation of thermodynamically stable byproducts. Monitoring the reaction progress is essential to quench the reaction once the desired level of conversion to Abiraterone Acetate is achieved, thereby preventing further formation of impurities.

Concentration of Ethanol : The most direct factor is the concentration of ethanol in the reaction mixture. The higher the concentration of ethanol, the greater the likelihood of it competing with the acetylating agent, leading to a higher yield of the ether impurity.

| Parameter | Contribution to Ether Formation |

| Presence of Acid Catalyst | Promotes both esterification and the competing etherification side reaction. |

| Elevated Temperature | Increases the rate of both desired and undesired reactions. |

| Prolonged Reaction Time | Allows for greater formation of thermodynamically stable byproducts like ethers. |

| Ethanol Concentration | Directly competes with the acetylating agent, increasing ether formation. |

Mechanisms of Impurity Generation During Steroid Synthesis

The formation of impurities in steroid synthesis is a well-documented challenge. nih.gov The complex, multi-functional nature of the steroid skeleton provides numerous sites for potential side reactions. The generation of this compound can be understood through the lens of common mechanistic pathways in organic chemistry.

The most probable mechanism is an SN1 (Substitution Nucleophilic Unimolecular) type reaction. Under acidic conditions, the 3β-hydroxyl group of Abiraterone can be protonated, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation at the C-3 position of the steroid nucleus. This carbocation is an electrophilic intermediate that can then be attacked by any nucleophile present in the reaction mixture. While the intended reaction is with the acetylating agent to form the ester, the presence of ethanol allows it to act as a competing nucleophile, resulting in the formation of the C-O ether bond and yielding this compound.

Strategies for Minimizing this compound Formation in Synthetic Processes

Controlling the formation of this compound is essential for achieving high purity of the final Abiraterone Acetate. Several strategies can be employed during process development and manufacturing.

Solvent Selection and Purity : The most effective strategy is the careful selection and quality control of solvents. Using high-purity, anhydrous solvents that are certified to have minimal or no ethanol content can significantly reduce the formation of the ethyl ether impurity. google.com

Optimization of Reaction Conditions : Fine-tuning the reaction parameters is crucial. This includes using the minimum effective amount of acid catalyst, maintaining the lowest possible reaction temperature that allows for a reasonable reaction rate, and carefully monitoring the reaction to determine the optimal reaction time.

Choice of Acetylating Agent : The reactivity of the acetylating agent can also play a role. Using a highly reactive agent like acetic anhydride (B1165640) may allow for lower reaction temperatures and shorter reaction times, which can disfavor the competing etherification reaction.

Purification Techniques : Should the formation of this compound be unavoidable, robust purification methods are necessary. Techniques such as column chromatography or recrystallization using carefully selected solvent systems can be developed to effectively separate the ether impurity from the desired Abiraterone Acetate product. google.com

| Strategy | Rationale |

| Use of High-Purity Solvents | Eliminates or minimizes the presence of ethanol, the key reactant for ether formation. |

| Process Parameter Optimization | Adjusting temperature, time, and catalyst concentration to kinetically favor esterification over etherification. |

| Alternative Acetylating Agents | Employing more reactive agents can enable milder conditions, suppressing the side reaction. |

| Advanced Purification Methods | Efficiently removes the impurity post-synthesis to meet pharmaceutical-grade specifications. |

Advanced Analytical Research and Impurity Profiling

Development and Validation of Chromatographic Methods for Quantification

The quantification and control of impurities like abiraterone (B193195) ethyl ether are critical aspects of pharmaceutical quality control. To this end, various chromatographic methods have been developed and validated.

Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies for Impurity Separation

Modern analytical techniques have seen a shift towards more efficient and sensitive methods. A novel Ultra-High Performance Liquid Chromatography (UHPLC) method has been developed for the simultaneous quantification of abiraterone acetate (B1210297) and its related impurities, including abiraterone ethyl ether. vivekanandcollege.ac.in This method demonstrates significant improvements in speed, separation, and sensitivity compared to older High-Performance Liquid Chromatography (HPLC) methods. vivekanandcollege.ac.in

One such UHPLC method utilizes a Waters Acquity BEH C18 column (150 mm length, 2.1 mm internal diameter, 1.7 µm particle size) maintained at 50.0 °C. vivekanandcollege.ac.in The separation is achieved using a gradient elution with a mobile phase consisting of 0.05% formic acid in 10 mM ammonium (B1175870) formate, acetonitrile (B52724), and methanol (B129727) at a flow rate of 0.40 mL/min. Detection is typically carried out at 260 nm. vivekanandcollege.ac.in This method has proven effective in separating this compound from the main compound and other impurities. vivekanandcollege.ac.in

High-Performance Liquid Chromatography (HPLC) Techniques for Detection

High-Performance Liquid Chromatography (HPLC) remains a widely used technique for the analysis of abiraterone and its impurities. wjpmr.comoup.com A common approach involves using a reversed-phase C18 column. oup.comscholarsresearchlibrary.com For instance, a Waters X-terra MC C18 column (250 × 4.6 mm, 5 µm particle size) can be used with a gradient elution of water and acetonitrile as the mobile phase. oup.com

Another validated RP-HPLC method for determining abiraterone and its impurities uses a Discovery column (250 mm × 4.6 mm, 5 µm) with a mobile phase of buffer and acetonitrile (50:50 v/v) at a flow rate of 1.0 ml/min, with detection at 235 nm. scholarsresearchlibrary.com In one specific method, the retention time for an impurity was found to be 3.182 minutes, while abiraterone eluted at 4.372 minutes. scholarsresearchlibrary.com Some HPLC methods also incorporate fluorescence detection for enhanced sensitivity, particularly for quantifying abiraterone in plasma samples. nih.gov

Mass Spectrometry (MS) Applications in Qualitative and Quantitative Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both the identification and quantification of abiraterone and its related substances, including this compound. vivekanandcollege.ac.innih.gov The high sensitivity and selectivity of MS allow for the detection of trace-level impurities. wjpmr.com

In a validated LC-MS/MS method for the determination of abiraterone and its metabolites in human serum, a Zorbax Eclipse Plus C18 column was used with an isocratic mobile phase. nih.gov Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) is a common technique for these analyses. nih.govnih.gov The coupling of UHPLC with a mass spectrometer detector provides an additional advantage for confirming the identity of peaks based on their molecular weight. vivekanandcollege.ac.in

Method Validation Parameters for this compound Detection

The validation of analytical methods is crucial to ensure their reliability for routine use. nih.gov According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, sensitivity (Limit of Detection and Limit of Quantification), precision, and accuracy. oup.comnih.gov

For a developed UHPLC method, linearity curves for all analytes, including this compound, showed excellent correlation coefficients of 0.999. vivekanandcollege.ac.in The specificity of the method is demonstrated through forced degradation studies, proving that the method can distinguish the analyte from degradation products. vivekanandcollege.ac.in

| Validation Parameter | Typical Findings for Abiraterone Impurity Methods |

| Specificity | Method is able to separate the main compound from all specified impurities and degradation products. vivekanandcollege.ac.in |

| Linearity | Correlation coefficient (r²) is consistently greater than 0.998. vivekanandcollege.ac.inscholarsresearchlibrary.com |

| Sensitivity (LOD/LOQ) | Limits of detection (LOD) and quantification (LOQ) are established at low levels, for instance, 30 and 80 pg/µL respectively by an ESI-MS method. wjpmr.com |

| Precision | Intra-day and inter-day Relative Standard Deviation (RSD) are typically low, indicating good repeatability. wjpmr.com |

| Accuracy | Recovery studies show high accuracy, often within a range of 91.35–105.05% of the nominal values. medipol.edu.tr |

Spectroscopic Characterization for Structural Confirmation

Beyond chromatographic techniques, spectroscopic methods are indispensable for the definitive structural elucidation of chemical compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of organic molecules. nih.govresearchgate.net Both 1H and 13C NMR provide detailed information about the chemical environment of the atoms within the molecule. nih.govdaicelpharmastandards.com

For complex molecules like abiraterone derivatives, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed to establish the connectivity between different parts of the molecule. nih.gov A Certificate of Analysis (CoA) for abiraterone impurity standards, including this compound, will typically include characterization data from 1H NMR and 13C NMR. daicelpharmastandards.com This data is fundamental for confirming the identity and structure of the impurity. daicelpharmastandards.com

Spectrofluorimetry in Analytical Applications

Spectrofluorimetry is a highly sensitive analytical technique employed in pharmaceutical analysis for the quantitative determination of fluorescent compounds. The method's utility extends to the analysis of Abiraterone Acetate and its related substances. Research has demonstrated the development of a novel spectrofluorimetric method for determining Abiraterone Acetate and its active metabolite, abiraterone. nih.gov This method is based on the principle that the fluorescence intensity of these compounds can be significantly enhanced in the presence of β-cyclodextrin (β-CD), which is attributed to the formation of an inclusion complex between the analyte and the β-CD molecule. nih.gov

The inclusion of the drug molecule within the hydrophobic cavity of the β-CD shields it from non-radiative decay processes, leading to a marked increase in quantum yield and, consequently, fluorescence signal. nih.gov This enhancement provides the basis for a highly sensitive assay. Detailed investigations have optimized various experimental parameters, such as pH and reagent concentration, to maximize the analytical signal. researchgate.net The successful application of this technique to the parent drug and its main metabolite highlights its potential for the trace-level detection and quantification of fluorescent impurities, including those that may be structurally similar. nih.govvivekanandcollege.ac.in The high sensitivity of spectrofluorimetry, with detection limits reaching the nanogram-per-milliliter (ng/mL) level, makes it a valuable tool for impurity profiling where analytes are present in minute concentrations. nih.gov

Table 1: Performance Characteristics of β-Cyclodextrin Sensitized Spectrofluorimetry for Abiraterone Acetate and Abiraterone

| Parameter | Abiraterone Acetate | Abiraterone |

|---|---|---|

| Linear Range | 0.20 - 6.0 µg/mL | 0.20 - 6.0 µg/mL |

| Limit of Detection (LOD) | 6.8 ng/mL | 6.6 ng/mL |

| Correlation Coefficient (r) | 0.997 | 0.996 |

Data sourced from a study on β-cyclodextrin sensitized spectrofluorimetry. nih.gov

Impurity Monitoring and Control in Bulk Drug Substances

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by global regulatory agencies. vivekanandcollege.ac.in Impurities can arise from various sources, including the synthetic pathway, degradation of the drug substance, or interaction with excipients and packaging materials. vivekanandcollege.ac.in Thorough impurity profiling is essential to ensure the quality, safety, and efficacy of the final drug product. vivekanandcollege.ac.indaicelpharmastandards.com

This compound is identified as a specified, process-related impurity in Abiraterone Acetate bulk drug substance. vivekanandcollege.ac.inuspnf.commedchemleader.com The United States Pharmacopeia (USP) monograph for Abiraterone Acetate Tablets lists this compound among other known impurities. vivekanandcollege.ac.inuspnf.com A specified impurity is one that is individually listed and limited in the official monograph, requiring close monitoring. For analytical purposes, it is characterized by a specific relative retention time (RRT) in the official high-performance liquid chromatography (HPLC) method. uspnf.com The USP also provides a system suitability mixture containing Abiraterone Acetate and small amounts of related compounds, including this compound, to ensure the analytical procedure is performing correctly. uspnf.com

Table 2: Selected Specified Impurities of Abiraterone Acetate as per USP Monograph

| Impurity Name | Relative Retention Time (RRT) | Type |

|---|---|---|

| Abiraterone | 0.88 | Process Impurity / Metabolite |

| This compound | 1.18 | Process Impurity |

| Abiraterone isopropyl ether | 1.26 | Process Impurity |

| Anhydro abiraterone | 1.29 | Process Impurity / Degradant |

| 3-Deoxy 3-chloroabiraterone | 1.31 | Process Impurity |

This table presents a selection of impurities listed in the USP monograph for Abiraterone Acetate Tablets. vivekanandcollege.ac.inuspnf.com

Regulatory agencies are increasingly focused on impurity trending, requiring manufacturers to understand the source and pathway of formation for impurities found in drug substances. vivekanandcollege.ac.in this compound is considered a process-related impurity, meaning it is likely formed during the synthesis of Abiraterone Acetate. vivekanandcollege.ac.in

The exact formation pathway is often specific to the manufacturing process. However, its structure, 3β-Ethoxy-17-(pyridin-3-yl)androsta-5,16-diene, suggests it is formed via an etherification reaction at the 3-position of the steroid nucleus. uspnf.comomchemlabs.in This type of reaction typically involves an alcohol (in this case, ethanol) reacting with a suitable precursor, such as abiraterone or a related intermediate, under certain process conditions (e.g., in the presence of an acid catalyst). The source of the ethanol (B145695) could be its use as a solvent, a reagent, or an impurity within another raw material used in the synthesis. The presence of other related ether impurities, such as Abiraterone Methyl Ether and Abiraterone isopropyl ether, in reference standards and pharmacopeial lists further supports the hypothesis that these impurities arise from reactions with their corresponding alcohols (methanol and isopropanol, respectively). vivekanandcollege.ac.indaicelpharmastandards.comuspnf.com Monitoring the levels of such impurities across different batches allows for process control and ensures the final API meets the required purity specifications.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Abiraterone |

| Abiraterone Acetate |

| This compound |

| Abiraterone isopropyl ether |

| Abiraterone Methyl Ether |

| Anhydro abiraterone |

| 3-Deoxy 3-chloroabiraterone |

| β-cyclodextrin |

| Ethanol |

| Isopropanol |

Role As a Research Standard and Reference Material

Application of Abiraterone (B193195) Ethyl Ether as a Reference Standard in Analytical Method Development

The development of robust analytical methods is a fundamental requirement in pharmaceutical manufacturing. These methods are essential for the quantitative determination of the main compound and for the detection and quantification of any impurities. Abiraterone ethyl ether is utilized as a specified impurity reference standard in the development of such methods for abiraterone acetate (B1210297). vivekanandcollege.ac.in

During method development, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), a mixture of the API and its known impurities is used to optimize the separation conditions. vivekanandcollege.ac.inuspnf.com this compound, being a known process-related impurity, is included in this mixture. google.com Its distinct chemical structure ensures a different retention time compared to abiraterone acetate and other related substances, allowing for the development of a method that can effectively resolve all components. uspnf.com

The availability of highly purified this compound allows analytical chemists to:

Optimize Separation: Adjust chromatographic parameters such as mobile phase composition, column type, and temperature to achieve baseline separation between abiraterone acetate, this compound, and other impurities. vivekanandcollege.ac.in

Establish Specificity: Demonstrate that the analytical method is specific for the intended analytes and that there is no interference from other compounds, including this compound.

System Suitability Testing: It is a component of the USP Abiraterone System Suitability Mixture RS, which is used to ascertain the suitability and effectiveness of the chromatographic system before performing an analysis. uspnf.com

The use of this compound in this capacity is crucial for creating analytical methods that are both reliable and compliant with regulatory guidelines. veeprho.comveeprho.com

Utilization in Method Validation (AMV) and Quality Control (QC) in Pharmaceutical Research

Once an analytical method is developed, it must undergo a rigorous validation process (AMV) to demonstrate its suitability for its intended purpose. This compound is an essential tool in this validation. synzeal.comvsquarelifescience.com Its use as a reference standard is integral to validating key performance characteristics of the analytical method. aquigenbio.comvsquarelifescience.com

In the context of AMV and routine Quality Control (QC) testing, this compound is used to:

Confirm Identity: The retention time of this compound in a sample can be compared to that of the certified reference standard to confirm its presence.

Quantify Impurities: A calibrated reference standard of this compound allows for the accurate quantification of this specific impurity in batches of abiraterone acetate. This is critical for ensuring that the level of the impurity does not exceed the limits set by regulatory authorities.

Assess Method Performance: The standard is used in validation experiments to determine the method's linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) for the this compound impurity.

These applications are vital for the quality control of abiraterone acetate, supporting both Abbreviated New Drug Applications (ANDA) and the commercial production of the drug. synzeal.comvsquarelifescience.comsynzeal.comsynzeal.com Suppliers of this reference material provide it with a detailed Certificate of Analysis (COA) and characterization data to ensure its suitability for these regulated applications. synzeal.comvsquarelifescience.com

Table 1: Applications of this compound in AMV and QC

| Validation/QC Parameter | Role of this compound Reference Standard | Supporting Evidence |

|---|---|---|

| Specificity | Used to demonstrate that the analytical method can distinguish between the API and this specific impurity. | Included in system suitability mixtures to ensure resolution. uspnf.com |

| Quantification | Enables the accurate measurement of the amount of this compound impurity in a sample. | Used as a calibrated standard for impurity quantification. synzeal.comclearsynth.com |

| Accuracy | Spiked into placebo or API samples to assess how close the method's measurements are to the true value. | Essential for demonstrating the method's accuracy. veeprho.comveeprho.com |

| Precision | Repeated analysis of samples containing a known amount of the standard to assess the method's reproducibility. | Key for establishing the method's repeatability and intermediate precision. veeprho.comveeprho.com |

| Limit of Quantification (LOQ) | Helps to determine the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. | Crucial for ensuring trace amounts of the impurity can be controlled. synzeal.com |

Traceability Against Pharmacopeial Standards (USP, EP)

For a reference standard to be authoritative in a regulated pharmaceutical environment, its properties must be traceable to internationally recognized pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). synzeal.com

This compound reference standards are often supplied with documentation demonstrating their traceability to USP or EP standards. vsquarelifescience.comaquigenbio.comaxios-research.com This traceability is established through a chain of comparisons against primary pharmacopeial reference standards. The United States Pharmacopeia explicitly lists this compound as a specified impurity in its monograph for Abiraterone Acetate Tablets and includes it in the "USP Abiraterone System Suitability Mixture RS". vivekanandcollege.ac.inuspnf.com

This direct link to pharmacopeial standards ensures that:

Consistency: Analytical results are consistent and comparable across different laboratories and manufacturing sites worldwide.

Regulatory Compliance: The use of a traceable reference standard meets the stringent requirements of regulatory agencies like the FDA and EMA. veeprho.comveeprho.com

Suppliers of this compound as a reference material often provide comprehensive data packages that support this traceability, allowing pharmaceutical companies to confidently use it in their quality control laboratories for ANDA submissions and commercial manufacturing. synzeal.comsynzeal.comsynzeal.comsynzeal.com

Theoretical and Exploratory Considerations for Modified Steroidal Derivatives

Rationale for Chemical Modification (e.g., Alteration of Solubility, Stability, or Potency)

Alteration of Solubility: Steroidal hormones are often characterized by poor water solubility, which can limit their bioavailability when administered orally. nih.gov The solubility of a drug is a critical factor that influences its absorption and distribution in the body. By replacing the hydroxyl group at the 3β-position with an ethyl ether, the lipophilicity of the molecule is increased. This change can enhance the compound's ability to cross lipid-rich biological membranes, potentially leading to improved oral absorption. The rigid framework of the steroid nucleus already provides a good basis for membrane penetration, and the addition of a lipophilic ether group could further augment this property. nih.gov

Enhancement of Stability: The metabolic stability of a drug is crucial for maintaining its therapeutic concentration in the bloodstream over a desired period. The hydroxyl group of abiraterone (B193195) is susceptible to phase II metabolism, particularly glucuronidation, which facilitates its excretion from the body. The introduction of an ethyl ether linkage can block this metabolic pathway, thereby increasing the compound's metabolic stability and prolonging its half-life in the body. This could potentially lead to a reduced dosing frequency.

Modification of Potency and Selectivity: Chemical modifications can also influence the pharmacological activity and selectivity of a drug. While Abiraterone is a potent inhibitor of the CYP17A1 enzyme, modifications to its structure could potentially alter its binding affinity and selectivity for the target enzyme. nih.gov The introduction of an ethyl ether group might lead to a more favorable interaction with the active site of CYP17A1 or other potential biological targets. Furthermore, slight alterations in the steroidal structure can lead to significant changes in biological activity, and exploring such modifications is a key aspect of drug discovery. nih.gov

The following table summarizes the potential effects of etherification on the physicochemical and pharmacological properties of Abiraterone:

| Property | Rationale for Modification with Ethyl Ether |

|---|---|

| Solubility | Increased lipophilicity may enhance absorption across biological membranes. |

| Stability | Blocking the 3β-hydroxyl group can prevent metabolic glucuronidation, leading to a longer half-life. |

| Potency | The modification could alter the binding affinity and selectivity for the target enzyme, CYP17A1. |

| Selectivity | Changes in the molecular structure may lead to a more targeted interaction with specific biological molecules. |

Design Principles for Novel Steroidal Ether Derivatives (Hypothetical Research Directions)

Building upon the rationale for modifying Abiraterone, the design of novel steroidal ether derivatives would be guided by a set of principles aimed at systematically exploring the structure-activity relationships (SAR) and optimizing the therapeutic potential. These hypothetical research directions would focus on creating a library of new compounds with varied ether linkages to identify candidates with superior properties.

Systematic Variation of the Ether Group: A primary design principle would involve the systematic variation of the alkyl or aryl group of the ether at the 3β-position. This could include:

Alkyl Chain Length: Synthesizing a series of ethers with increasing alkyl chain lengths (e.g., methyl, propyl, butyl) to investigate the effect of lipophilicity on absorption and potency.

Branching: Introducing branched alkyl groups (e.g., isopropyl, tert-butyl) to study the impact of steric hindrance on metabolic stability and receptor binding.

Functionalization: Incorporating functional groups into the ether side chain, such as hydroxyl or amino groups, to modulate solubility and introduce new potential binding interactions.

Aromatic Ethers: Preparing phenyl or substituted phenyl ethers to explore the influence of aromatic interactions on target binding.

The following table outlines a hypothetical design strategy for novel steroidal ether derivatives:

| Design Principle | Specific Modification | Desired Outcome |

|---|---|---|

| Varying Lipophilicity | Synthesis of a homologous series of alkyl ethers (methyl, ethyl, propyl, etc.). | Optimize oral bioavailability. |

| Introducing Steric Hindrance | Synthesis of branched alkyl ethers (isopropyl, tert-butyl). | Enhance metabolic stability. |

| Modulating Solubility | Incorporation of polar functional groups (e.g., -OH, -NH2) in the ether side chain. | Improve aqueous solubility. |

| Exploring Aromatic Interactions | Synthesis of aryl ethers (phenyl, substituted phenyl). | Enhance target binding affinity. |

Investigation of Potential Biological Interactions or Activities (Conceptual Framework for Future Research)

A conceptual framework for future research on Abiraterone ethyl ether and its novel derivatives would be multifaceted, aiming to thoroughly characterize their biological activities and potential therapeutic applications. This framework would encompass in vitro and in vivo studies to evaluate their pharmacokinetics, pharmacodynamics, and potential for off-target effects.

In Vitro Evaluation: The initial phase of investigation would involve a comprehensive in vitro screening of the synthesized compounds.

Enzyme Inhibition Assays: The primary biological activity of interest would be the inhibition of the CYP17A1 enzyme. The potency of the novel ether derivatives would be determined and compared to that of Abiraterone.

Cell-Based Assays: The antiproliferative activity of the compounds would be assessed in various cancer cell lines, particularly those relevant to prostate cancer. This would help to determine if the modifications translate to improved cellular efficacy.

Metabolic Stability Studies: The stability of the compounds would be evaluated in liver microsomes to assess their susceptibility to metabolic degradation.

Membrane Permeability Assays: The ability of the compounds to cross cell membranes would be investigated using assays such as the parallel artificial membrane permeability assay (PAMPA).

In Vivo Studies: Promising candidates from the in vitro screening would advance to in vivo studies in animal models.

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds would be determined to understand their behavior in a living organism.

Efficacy Studies: The antitumor efficacy of the compounds would be evaluated in xenograft models of prostate cancer.

Toxicology Studies: Preliminary toxicology studies would be conducted to assess the safety profile of the most promising lead compounds.

Exploration of Novel Biological Activities: Given that minor structural modifications to steroids can lead to unexpected biological activities, a broader screening approach could be adopted. nih.gov This could involve testing the novel ether derivatives against a panel of other enzymes and receptors to identify any potential new therapeutic applications beyond the inhibition of CYP17A1. The rigid steroidal framework is a privileged scaffold in drug discovery and can interact with a variety of biological targets. nih.gov

The following table presents a conceptual framework for the biological investigation of novel steroidal ether derivatives:

| Research Phase | Experimental Approach | Key Questions to be Addressed |

|---|---|---|

| In Vitro Screening | Enzyme inhibition assays, cell proliferation assays, metabolic stability studies, membrane permeability assays. | What is the potency against CYP17A1? Do the compounds inhibit cancer cell growth? Are they metabolically stable? Can they cross cell membranes? |

| In Vivo Evaluation | Pharmacokinetic studies in animal models, efficacy studies in xenograft models, preliminary toxicology studies. | How are the compounds absorbed, distributed, metabolized, and excreted? Do they show antitumor activity in vivo? What is their preliminary safety profile? |

| Exploratory Studies | Broad-based screening against a panel of biological targets. | Do the compounds exhibit any unexpected biological activities that could lead to new therapeutic applications? |

Q & A

Q. What is the mechanism of action of Abiraterone ethyl ether in androgen synthesis inhibition?

this compound acts as a labeled impurity of Abiraterone, a potent inhibitor of CYP17A1, an enzyme critical in androgen biosynthesis. By irreversibly binding to CYP17A1, it blocks the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, thereby suppressing androgen production. This mechanism is pivotal in prostate cancer research, where androgen deprivation is therapeutic .

Q. How is this compound synthesized in laboratory settings?

A typical synthesis involves hydrolysis of Abiraterone base in methanol-water, followed by extraction with toluene to regenerate the base. The dried base reacts with acetic anhydride in ethyl acetate (as a solvent) and 4-DMAP (catalyst) to yield Abiraterone acetate. Further purification via hot methanol dissolution, charcoal treatment, and precipitation with water produces the final product. Critical parameters include reaction temperature (controlled to avoid side reactions) and solvent purity .

Q. What analytical techniques are used to detect this compound and its metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and its metabolites (e.g., Abiraterone sulfate). Key parameters include:

- Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm)

- Mobile phase : Methanol/water with 0.1% formic acid

- Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 350.2 → 156.1 for Abiraterone sulfate)

Method validation ensures sensitivity (LOQ ≤ 0.1 ng/mL) and specificity, critical for pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

Impurity profiling (e.g., α/β-epoxyabiraterone acetate, 7-ketoabiraterone acetate) is essential. Strategies include:

- Reaction monitoring : Use in-situ FTIR to track acetic anhydride consumption.

- Temperature control : Maintain ≤60°C during acetylation to prevent epoxide formation.

- Purification : Gradient recrystallization (methanol/water) reduces impurities to <0.5% (see table below).

| Impurity | Maximum Allowable Level (%) |

|---|---|

| 7-Ketoabiraterone acetate | 0.50 |

| α-Epoxyabiraterone acetate | 0.80 |

| β-Epoxyabiraterone acetate | 0.80 |

Refer to pharmacopeial guidelines for validation .

Q. What considerations are critical when designing clinical trials involving this compound combinations?

Key factors include:

- Patient stratification : Biomarker-driven selection (e.g., BRCA mutations) to enhance response rates.

- Endpoint selection : Radiographic progression-free survival (rPFS) and overall survival (OS) as dual endpoints.

- Dose optimization : Pharmacokinetic studies to avoid drug-drug interactions (e.g., with olaparib).

In the PROpel trial, combining Abiraterone with olaparib improved median rPFS (24.8 vs. 16.6 months) and OS (42.1 vs. 34.7 months) in metastatic castration-resistant prostate cancer (mCRPC). Statistical powering (HR ≤0.8) and crossover adjustments are critical in trial design .

Q. How do researchers address contradictions in preclinical and clinical data for this compound?

Discrepancies (e.g., in vitro efficacy vs. clinical toxicity) require:

- Mechanistic studies : Evaluate off-target effects (e.g., CYP11B1 inhibition) using hepatic microsomes.

- Species-specific modeling : Humanized mouse models to bridge translational gaps.

- Meta-analysis : Pooled data from trials (e.g., COU-AA-302, LATITUDE) to identify confounding variables like prior chemotherapy exposure .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.